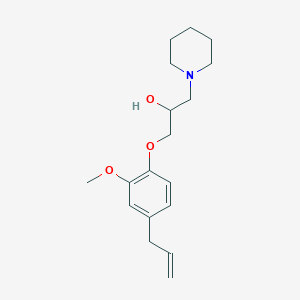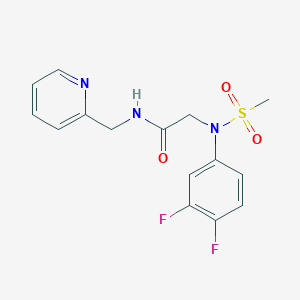
1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. An improved synthesis method using 4-allyl-2-methoxyphenol (eugenol) through the hydroboration reaction has been detailed, showcasing the potential pathways for synthesizing related compounds with good yields (Pepper, Sundaram, & Dyson, 1971). Another study describes the asymmetric synthesis of diastereomeric metabolites, providing insights into stereochemical considerations in the synthesis process (Shetty & Nelson, 1988).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal complex interactions. For example, the crystal and molecular structure of a related benzomorphan derivative was elucidated, demonstrating the intricate molecular arrangements possible within this class of compounds (Ahmed, Saucier, & Monković, 1975).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often result in diverse products, as seen in the anodic oxidation of 4-allyl-2-methoxyphenol, leading to dienones and dimeric compounds (Iguchi, Nishiyama, Terada, & Yamamura, 1978). This highlights the compound's reactive versatility and the potential for various chemical transformations.
Physical Properties Analysis
The synthesis of similar compounds and their subsequent analysis, such as "Synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride," provides valuable data on physical properties like yield and structural confirmation through IR, 1HNMR, and MS methods (Xiao-shan, 2011).
Chemical Properties Analysis
The chemical properties of related compounds can be inferred from studies such as the selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol, showing the influence of catalysts on chemical behavior and yield (Yamakawa, Takizawa, Ohnishi, Koyama, & Shinoda, 2001). This exemplifies the compound's reactivity and potential for various chemical applications.
科学的研究の応用
Anticancer Properties
Eugenol, a compound related to 1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol, has been studied for its anticancer properties. Eugenol, found in cloves and other natural sources, shows potential in treating various cancer types through mechanisms like inducing cell death, inhibiting migration, and preventing metastasis. Its combination with conventional chemotherapy could enhance effectiveness while reducing toxicity (Zari, Zari, & Hakeem, 2021).
Chemical Transformations
Research on nucleophilic aromatic substitution reactions involving piperidine and nitro-group-containing compounds, such as 1,2,4-trinitrobenzene, offers insights into chemical transformations that could be relevant for modifying or synthesizing derivatives of 1-(4-allyl-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol (Pietra & Vitali, 1972).
Lignin Model Studies
Studies on lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have explored the mechanism of β-O-4 bond cleavage, which is significant for understanding the breakdown and utilization of lignin in biofuels and materials science (Yokoyama, 2015).
Environmental Behavior of Phenols
The environmental behavior of phenolic compounds, including sorption to soil and organic matter, provides a basis for understanding the fate of similar compounds in natural and engineered systems. This knowledge is crucial for assessing the environmental impact and degradation pathways of phenolic substances (Werner, Garratt, & Pigott, 2012).
Bioavailability and Bioactivities
Research on the bioavailability and bioactivities of polyphenols, such as resveratrol, can offer insights into the potential health benefits and metabolic processing of structurally related compounds. Such studies highlight the importance of delivery methods and metabolic transformations in realizing the therapeutic potential of phenolic compounds (Chimento et al., 2019).
特性
IUPAC Name |
1-(2-methoxy-4-prop-2-enylphenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-7-15-8-9-17(18(12-15)21-2)22-14-16(20)13-19-10-5-4-6-11-19/h3,8-9,12,16,20H,1,4-7,10-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLPZPFWRSDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)
![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)